molecular formula C9H18O B1595558 1-Nonen-4-ol CAS No. 35192-73-5

1-Nonen-4-ol

Cat. No.: B1595558
CAS No.: 35192-73-5
M. Wt: 142.24 g/mol
InChI Key: NDUPBTSXOSZHON-UHFFFAOYSA-N
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Description

1-Nonen-4-ol is an organic compound with the molecular formula C9H18O . It is a monounsaturated alcohol, meaning it contains one double bond and one hydroxyl group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonen-4-ol can be synthesized through several methods, including the hydroboration-oxidation of 1-nonene. The reaction involves the addition of borane (BH3) to 1-nonene, followed by oxidation with hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydration of 1-nonene using acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process involves the addition of water (H2O) to the double bond of 1-nonene, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Nonen-4-ol undergoes various types of chemical reactions, including:

  • Oxidation: . Common reagents for this reaction include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: The double bond in this compound can be reduced to form 1-nonanol, a saturated alcohol. This reaction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, to form alkyl halides. This reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Nonanoic acid (pelargonic acid)

  • 1-nonanol

  • Alkyl halides

Scientific Research Applications

1-Nonen-4-ol has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can be used as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-Nonen-4-ol is similar to other alkenols and alkenes, such as 1-octen-3-ol and 1-decen-4-ol. These compounds share structural similarities but differ in the length of their carbon chains and the position of their double bonds and hydroxyl groups. The uniqueness of this compound lies in its specific combination of a nine-carbon chain with a double bond at the fourth position and a hydroxyl group at the first position.

Comparison with Similar Compounds

  • 1-octen-3-ol

  • 1-decen-4-ol

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Biological Activity

1-Nonen-4-ol, an unsaturated alcohol with the molecular formula C9_9H18_{18}O, is characterized by a nine-carbon chain and a hydroxyl group (-OH) located on the fourth carbon. This unique structural configuration contributes to its various biological activities, making it a compound of interest in both research and potential applications.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in food preservation and medicinal formulations.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help in mitigating oxidative stress-related damage in biological systems .
  • Anticholinesterase Activity : Research has identified its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

This compound has been evaluated for its effectiveness against several pathogens. For instance, a comparative study of essential oils indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard microbiological methods.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Listeria monocytogenes0.2

These findings highlight the potential of this compound as a natural preservative or therapeutic agent in combating bacterial infections.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

Concentration (μg/mL) DPPH Scavenging (%)
1025
5050
10075

This antioxidant activity suggests that this compound may play a protective role in cellular systems exposed to oxidative stress.

Anticholinesterase Activity

The anticholinesterase activity was evaluated through spectrophotometric methods using acetylthiocholine iodide as a substrate. The results indicated that this compound significantly inhibited acetylcholinesterase activity.

Concentration (μg/mL) Inhibition (%)
1030
5055
10080

This inhibition suggests a promising avenue for further research into the therapeutic applications of this compound in neurodegenerative disorders.

Case Study: Use in Food Preservation

A study investigated the use of this compound as a natural preservative in meat products. The addition of this compound resulted in reduced microbial growth and extended shelf life compared to controls without the compound. Sensory evaluations showed no significant changes in flavor or aroma, indicating its suitability for food applications.

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results suggested that treatment with this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues, supporting its potential role as a therapeutic agent .

Properties

IUPAC Name

non-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUPBTSXOSZHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015909
Record name 1-Nonen-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35192-73-5
Record name 1-Nonen-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35192-73-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nonen-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3500 ml water, 200 g hexanal (2 mol) and 305 g allyl chloride (4 mol), 900 g tin(II) chloride dihydrate (2 mol) and 25 g copper powder (0.4 mol) was added into a 61 flask. The reaction mixture was stirred at ca. 30° C. for 8 h. The organic phase was separated by decantation or centrifugation and the crude raw product distilled in vacuo to give 4-hydroxy-1-nonene. MS: m/z 141 (M-1), 101 (M-C3H5), 124 (M-18), 83 (101-18), 55 (83-C2H4).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
copper
Quantity
25 g
Type
catalyst
Reaction Step One
Name
Quantity
3500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 500 ml water was added 100 g hexanal (1 mol), 184 g allylchloride (2.4 mol), 19 g tin(II) chloride (0.1 mol), 1.5 g sodium iodide (0.01 mol), 12.5 g copper powder (0.2 mol), 108 g acetic acid (1.8 mol) and 32.4 g aluminium (1.2 mol) (e.g. foil or clips). The reaction mixture was stirred vigorously for ca. 12 h at 35° C. Then the reaction mixture was separated as an aqueous and an organic layer, and the organic layer was distilled in vacuo to give 4-hydroxy-1-nonene (the conversion of starting material (based on hexanal) is typically better than 95%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
copper
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Nonen-4-ol in organic synthesis?

A1: this compound serves as a valuable intermediate in the synthesis of various organic compounds. For instance, it can be utilized to prepare unsymmetrical ketones like 2-heptanone through thermolysis at high temperatures []. Furthermore, it acts as a precursor to 2-methyl-2-decen-5-one, achievable via a two-step process involving thermolysis and methylation [].

Q2: How does the chilling rate impact the presence of this compound in raw lamb meat?

A2: Research indicates that rapid chilling rates can influence the volatile compounds present in raw lamb meat []. While not explicitly stated in the provided abstract, it's plausible that chilling rate variations could affect enzymatic activity and subsequent lipid oxidation, potentially altering this compound levels.

Q3: Can you elaborate on the role of this compound in the context of aspercyclide C synthesis?

A3: While this compound itself isn't directly mentioned in the aspercyclide C synthesis [], the research highlights the use of its structural isomer, non-1-en-3-ol. This isomer, derived from L-(+)-tartaric acid, is crucial for synthesizing both enantiomers of aspercyclide C. This suggests potential research avenues exploring if this compound, with its similar structure, could also play a role in synthesizing related compounds.

Q4: Are there any documented applications of this compound in the synthesis of natural products?

A4: Although not directly mentioned in the provided abstracts, the synthesis of (+)-bourgeanic acid [] demonstrates the use of similar compounds with chiral centers and long aliphatic chains in natural product synthesis. This suggests that this compound, with its chiral center and aliphatic chain, could potentially find applications in synthesizing other complex natural products or their analogs.

Q5: What analytical techniques are relevant for studying this compound?

A5: While not explicitly mentioned, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify volatile compounds like this compound, especially in food chemistry research []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural characterization and studying reaction mechanisms involving this compound.

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